molecular formula C4H7BF3KO B1401455 potassium;trifluoro-[(E)-3-methoxyprop-1-enyl]boranuide CAS No. 1025825-38-0

potassium;trifluoro-[(E)-3-methoxyprop-1-enyl]boranuide

Cat. No.: B1401455
CAS No.: 1025825-38-0
M. Wt: 178 g/mol
InChI Key: FTWBCMBVSLEMPY-SQQVDAMQSA-N
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Description

potassium;trifluoro-[(E)-3-methoxyprop-1-enyl]boranuide, is a boron-based compound with the molecular formula C4H7BF3KO. This compound is part of the organotrifluoroborate family, which has gained significant attention in recent years due to its unique reactivity patterns and stability. Organotrifluoroborates are known for their long shelf-lives and are often used in various organic transformations, particularly in cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trans-3-methoxy-1-propenyltrifluoroborate typically involves the reaction of a boronic acid derivative with potassium fluoride and a suitable organic substrate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

    Boronic Acid Derivative: The starting material is a boronic acid derivative, which is reacted with potassium fluoride.

    Organic Substrate: An organic substrate, such as an alkene or alkyne, is introduced to the reaction mixture.

    Reaction Conditions: The reaction is carried out in an organic solvent, such as tetrahydrofuran (THF), at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of potassium trans-3-methoxy-1-propenyltrifluoroborate follows similar synthetic routes but on a larger scale. The process involves continuous flow chemistry techniques to ensure consistent product quality and yield. Flow chemistry allows for better control over reaction conditions and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

Potassium trans-3-methoxy-1-propenyltrifluoroborate undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Substitution Reactions: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving potassium trans-3-methoxy-1-propenyltrifluoroborate.

    Base: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.

    Solvents: Organic solvents like THF, toluene, or dimethylformamide (DMF) are typically used.

Major Products

The major products formed from reactions involving potassium trans-3-methoxy-1-propenyltrifluoroborate depend on the specific reaction conditions. In cross-coupling reactions, the primary products are biaryl compounds or other carbon-carbon bonded structures .

Scientific Research Applications

Potassium trans-3-methoxy-1-propenyltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of potassium trans-3-methoxy-1-propenyltrifluoroborate involves its role as a boron source in various chemical reactions. In cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an organic halide to form the desired carbon-carbon bond. The unique reactivity of the trifluoroborate group allows for selective and efficient transformations .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium allyltrifluoroborate

Uniqueness

Potassium trans-3-methoxy-1-propenyltrifluoroborate is unique due to its specific functional groups, which provide distinct reactivity patterns compared to other organotrifluoroborates. Its methoxy and propenyl groups allow for selective transformations that are not possible with simpler trifluoroborates. Additionally, the compound’s stability and ease of handling make it a valuable reagent in both academic and industrial settings .

Properties

IUPAC Name

potassium;trifluoro-[(E)-3-methoxyprop-1-enyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3O.K/c1-9-4-2-3-5(6,7)8;/h2-3H,4H2,1H3;/q-1;+1/b3-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWBCMBVSLEMPY-SQQVDAMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=CCOC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C/COC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746204
Record name Potassium trifluoro[(1E)-3-methoxyprop-1-en-1-yl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025825-38-0
Record name Potassium trifluoro[(1E)-3-methoxyprop-1-en-1-yl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1025825-38-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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